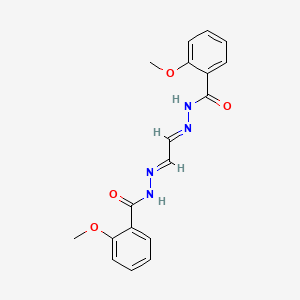![molecular formula C21H10Cl2FN3O2 B11560213 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11560213.png)
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is a complex organic compound that features a benzoxazole ring, a cyano group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core . This intermediate is then coupled with 3-bromo-4-cyanobenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: DDQ in anhydrous conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes . This interaction often involves the cyano and fluorobenzamide groups, which can form hydrogen bonds and other non-covalent interactions with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
- 4-methoxyphenylboronic acid
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is unique due to its combination of a benzoxazole ring with a cyano and fluorobenzamide group. This unique structure imparts specific electronic properties and reactivity that are not commonly found in other compounds .
Properties
Molecular Formula |
C21H10Cl2FN3O2 |
|---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H10Cl2FN3O2/c22-13-8-16(23)19-18(9-13)27-21(29-19)12-2-1-3-14(7-12)26-20(28)15-5-4-11(10-25)6-17(15)24/h1-9H,(H,26,28) |
InChI Key |
VSEWAXUPKGQTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11560134.png)
![4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate](/img/structure/B11560135.png)
![N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide](/img/structure/B11560136.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B11560159.png)

![2-(2,4-Dichlorophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11560165.png)
![2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate](/img/structure/B11560169.png)
![N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11560177.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11560179.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11560201.png)

![N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11560209.png)
